Cas no 149676-04-0 (Benzaldehyde, 4,4'-([1,1'-biphenyl]-4-ylimino)bis-)
![Benzaldehyde, 4,4'-([1,1'-biphenyl]-4-ylimino)bis- structure](https://www.kuujia.com/scimg/cas/149676-04-0x500.png)
149676-04-0 structure
Product name:Benzaldehyde, 4,4'-([1,1'-biphenyl]-4-ylimino)bis-
Benzaldehyde, 4,4'-([1,1'-biphenyl]-4-ylimino)bis- Chemical and Physical Properties
Names and Identifiers
-
- Benzaldehyde, 4,4'-([1,1'-biphenyl]-4-ylimino)bis-
- 4-(4-formyl-N-(4-phenylphenyl)anilino)benzaldehyde
- DTXSID20620188
- SCHEMBL5873318
- 4,4'-[([1,1'-Biphenyl]-4-yl)azanediyl]dibenzaldehyde
- 149676-04-0
-
- Inchi: InChI=1S/C26H19NO2/c28-18-20-6-12-24(13-7-20)27(25-14-8-21(19-29)9-15-25)26-16-10-23(11-17-26)22-4-2-1-3-5-22/h1-19H
- InChI Key: TZSLDTGIILADAH-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O
Computed Properties
- Exact Mass: 377.14167
- Monoisotopic Mass: 377.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 477
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.4Ų
- XLogP3: 5.7
Experimental Properties
- PSA: 37.38
Benzaldehyde, 4,4'-([1,1'-biphenyl]-4-ylimino)bis- Related Literature
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
149676-04-0 (Benzaldehyde, 4,4'-([1,1'-biphenyl]-4-ylimino)bis-) Related Products
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- 1698614-46-8(methyl 4-amino-1-(3-hydroxypropyl)-1H-pyrazole-3-carboxylate)
- 2228249-86-1(3-(pentan-3-yl)pentanedioic acid)
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